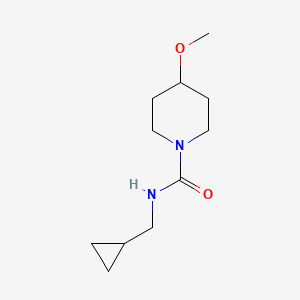

N-(cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide” is a compound that contains a piperidine ring, a methoxy group, a carboxamide group, and a cyclopropylmethyl group . Piperidine is a common structure in many pharmaceuticals and its derivatives have a wide range of biological activities. The methoxy group could potentially increase the lipophilicity of the compound, which might enhance its ability to cross biological membranes. The carboxamide group could participate in hydrogen bonding, potentially increasing the compound’s solubility in water. The cyclopropylmethyl group is a common feature in many biologically active compounds.

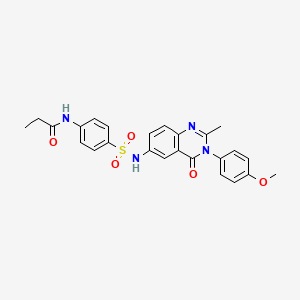

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a methoxy group, a carboxamide group, and a cyclopropylmethyl group . These groups would likely confer specific physical and chemical properties to the compound.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present . The piperidine ring might undergo reactions typical of secondary amines, while the methoxy group might be susceptible to demethylation under certain conditions. The carboxamide group could potentially undergo hydrolysis, and the cyclopropylmethyl group might participate in cycloaddition reactions.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups . For example, the presence of a piperidine ring might confer basicity, while the methoxy and carboxamide groups might increase its polarity.Aplicaciones Científicas De Investigación

Antitumor Activity

N-(cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide derivatives have shown potential in cancer research due to their structural modifications enhancing antitumor properties. Research has indicated that specific substitutions on the acridine and carboxamide moieties can significantly influence the antitumor activity and selectivity towards various cancer cell lines, demonstrating the compound's utility in developing new anticancer agents (Rewcastle et al., 1986).

Antiproliferative Properties

Synthetic derivatives of this compound have been explored for their antiproliferative effects against cancer cells. The synthesis of these compounds and their structural analysis have provided insights into their potential mechanisms of action, contributing to the development of novel antiproliferative agents with significant activity against various cancer cell lines (Lu et al., 2021).

Serotonin Receptor Imaging

In the field of neurology and psychiatry, analogs of this compound have been developed for imaging serotonin 5-HT1A receptors using positron emission tomography (PET). These compounds exhibit high affinity and selectivity for 5-HT1A receptors, making them promising candidates for studying neuropsychiatric disorders and contributing to a better understanding of serotonin's role in these conditions (García et al., 2014).

Larvicidal Properties

The larvicidal activity of cyclopropylcarboxamide derivatives related to permethrin, including this compound, has been evaluated against mosquito larvae. These studies contribute to understanding how structural variations in cyclopropylcarboxamides affect their insecticidal properties, potentially leading to the development of more effective larvicides (Taylor et al., 1998).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of N-(cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes involved in key biological processes .

Mode of Action

Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Compounds with similar structures have been found to affect pathways involving cyclopropane synthesis .

Pharmacokinetics

Similar compounds have been shown to have good absorption and distribution profiles, undergo metabolism in the liver, and be excreted via the kidneys .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-15-10-4-6-13(7-5-10)11(14)12-8-9-2-3-9/h9-10H,2-8H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMIDDIKVJWNCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)NCC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2913566.png)

![5,7-dimethyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2913567.png)

![phenyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B2913568.png)

![(E)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2913571.png)

![(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-1-ethyl-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2913572.png)

![2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2913575.png)

![5-(3,4-dichlorophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2913576.png)

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2913587.png)